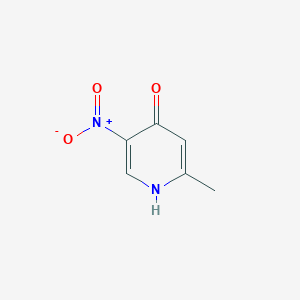

2-Methyl-5-nitropyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-6(9)5(3-7-4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKJFUXUIXKGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308436 | |

| Record name | 2-Methyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-67-0 | |

| Record name | 2-Methyl-5-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18614-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Pyridinols and Nitropyridines in Organic Chemistry

The academic importance of 2-Methyl-5-nitropyridin-4-ol is best understood by first examining its constituent functional groups: the pyridinol and nitropyridine structures.

Pyridinols , which are hydroxylated derivatives of pyridine (B92270), are heterocyclic analogues of phenols. evitachem.com The introduction of a nitrogen atom into the aromatic ring alters the electronic properties, influencing characteristics like acidity and reactivity. pharmaffiliates.com Researchers have explored substituted 3-pyridinols and 5-pyrimidinols, for instance, as highly potent radical-trapping antioxidants. pharmaffiliates.com These compounds can possess stronger O-H bonds than similarly substituted phenols yet exhibit comparable or even greater reactivity towards chain-carrying peroxyl radicals. pharmaffiliates.com The synthesis and study of various pyridinol derivatives have revealed their potential as effective chain-breaking antioxidants. evitachem.com

Nitropyridines are a class of pyridine derivatives that serve as versatile and crucial precursors in the synthesis of a wide array of biologically active molecules and functional materials. chembk.com The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic substitution reactions, making nitropyridines valuable synthetic intermediates. ntnu.no This reactivity is widely exploited in medicinal, agricultural, and materials chemistry. chembk.com For example, nitropyridine derivatives are starting materials for molecules with antitumor, antiviral, and anti-neurodegenerative properties. chembk.com They are also used in the synthesis of insecticides and herbicides.

Research Landscape and Scholarly Contributions to 2 Methyl 5 Nitropyridin 4 Ol

A thorough review of scientific literature indicates that dedicated research articles detailing the synthesis, characterization, and application of 2-Methyl-5-nitropyridin-4-ol are scarce. The compound is cataloged in chemical databases, such as PubChem, under the Chemical Abstracts Service (CAS) number 18614-67-0, but its entry primarily contains computationally predicted data rather than findings from experimental studies. nih.gov

The research landscape must therefore be inferred from studies on closely related isomers and potential precursors. For instance, the synthesis of the potential precursor 2-Methyl-5-nitropyridine (B155877) is well-documented. chemicalbook.com One method involves the acid-catalyzed hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. chemicalbook.com

Furthermore, extensive research exists for isomers such as 4-Methyl-5-nitropyridin-2-ol . chembk.com This compound serves as a starting material for more complex structures, such as 3-bromo-4-methyl-5-nitropyridin-2-ol, demonstrating the utility of nitropyridinols as synthetic intermediates. rsc.org The investigation of various substituted nitropyridines as precursors for potent kinase inhibitors and other bioactive molecules further underscores the potential value locked within this class of compounds.

The limited specific focus on this compound suggests it is an under-explored area of pyridine (B92270) chemistry. The unique substitution pattern—with the methyl group at position 2, the nitro group at position 5, and the hydroxyl group at position 4—would confer a distinct set of electronic and steric properties compared to its more studied isomers, making it a novel target for investigation.

Aims and Objectives of Comprehensive Research on 2 Methyl 5 Nitropyridin 4 Ol

Established Synthetic Routes to this compound

Multi-Step Synthesis from Pre-functionalized Pyridine (B92270) Derivatives

The synthesis of this compound can be efficiently achieved through multi-step sequences starting from pyridine derivatives that already possess some of the required functional groups. researchgate.net This strategy allows for a more controlled and predictable construction of the target molecule. For instance, a common approach begins with a substituted pyridine, such as 2-amino-4-methylpyridine. This precursor can undergo a series of transformations, including diazotization to introduce a hydroxyl group and subsequent nitration. nih.gov

Another pathway involves starting with halogenated pyridine derivatives. For example, 2-chloro-4-methyl-5-nitropyridine (B1210972) can serve as a key intermediate. ambeed.com The chloro group can be displaced by a hydroxyl group through nucleophilic substitution to yield the final product. The synthesis of such precursors often involves the nitration of a simpler starting material like 2-amino-5-methylpyridine, followed by conversion of the amino group to a chloro group. nih.gov These multi-step approaches, while sometimes lengthy, offer the advantage of high regioselectivity in the placement of the nitro and hydroxyl groups.

Nitration-Based Strategies for Introducing the Nitro Group

Direct nitration is a fundamental method for introducing the nitro group onto the pyridine ring. google.com The nitration of 2-methyl-4-hydroxypyridine (also known as 2-methyl-4-pyridinol) is a direct route to this compound. thegoodscentscompany.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions, such as temperature, must be carefully controlled to prevent over-nitration or the formation of undesired isomers.

The hydroxyl group at position 4 and the methyl group at position 2 are ortho-, para-directing, which guides the incoming nitro group to the 3 or 5 position. The steric hindrance from the methyl group at position 2 often favors nitration at the 5-position. The reaction of 4-pyridone or 4-hydroxypyridine (B47283) nitrate (B79036) with a mixture of fuming sulfuric acid and nitric acid can yield the corresponding 3-nitro-4-hydroxypyridine. google.com

Table 1: Comparison of Nitration Conditions

| Starting Material | Nitrating Agent | Conditions | Outcome |

|---|---|---|---|

| 2-methyl-4-hydroxypyridine | Conc. HNO₃ / Conc. H₂SO₄ | 0–50°C | This compound |

| 4-hydroxypyridine N-oxide | Acetic acid / Nitric acid | 50°C, then 75–80°C | 3-nitro-4-hydroxypyridine N-oxide |

Transformations of Related Pyridine Carboxylic Acid Esters

A notable synthetic route involves the transformation of pyridine carboxylic acid esters. Specifically, 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester has been used as a precursor. chemicalbook.com This method involves the hydrolysis of the ester groups followed by decarboxylation to yield 2-methyl-5-nitropyridine. While this specific example leads to a related compound, similar methodologies can be adapted. The synthesis starts with the reaction of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with aqueous sulfuric acid, which is heated to induce hydrolysis and decarboxylation. chemicalbook.com This process effectively converts the malonic ester side chain into a methyl group, providing a high yield of the desired 2-methyl-5-nitropyridine. chemicalbook.com Adapting this to produce the 4-ol derivative would require an additional hydroxylation step or starting with a 4-hydroxy-substituted malonic ester precursor.

Development of Novel Synthetic Approaches for this compound and its Analogues

Exploration of Cyanamide-mediated Processes for Nitrophenyl Guanidine (B92328) Precursors

Novel synthetic strategies are being explored to streamline the synthesis of pyridine derivatives. One such approach involves cyanamide-mediated processes to form guanidine precursors. researchgate.net For example, 2-methyl-5-nitrophenyl guanidine nitrate can be prepared from 2-amino-4-nitrotoluene by reacting it with nitric acid and an aqueous solution of cyanamide (B42294). google.com This guanidine precursor can then be reacted with a suitable three-carbon synthon, such as 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, to construct the pyridine ring, yielding a compound like N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine. google.com While this specific outcome is a pyrimidine (B1678525) derivative, the underlying principle of using a guanidine formed via a cyanamide process as a key building block for a heterocyclic ring is a modern approach that could be adapted for the synthesis of this compound analogues. researchgate.netnih.gov

Modified Nitration and Decarboxylation Techniques

Advancements in synthetic chemistry have led to modified nitration and decarboxylation techniques that can offer improved yields, selectivity, and milder reaction conditions. For instance, the use of milder nitrating agents can help to avoid the harsh acidic conditions of traditional methods, which is particularly useful for sensitive substrates. acs.org

Similarly, modern decarboxylation methods can offer alternatives to high-temperature acid-catalyzed reactions. While specific examples for the direct synthesis of this compound using these novel techniques are not extensively documented in readily available literature, the principles are widely applied in organic synthesis. For example, the oxidation of a methyl group to a carboxylic acid, followed by a controlled decarboxylation, is a potential route. The oxidation of 2-chloro-4-methyl-5-nitropyridine to 2-chloro-5-nitro-pyridine-4-carboxylic acid has been demonstrated, which could then potentially undergo decarboxylation and hydroxylation steps. ambeed.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester |

| Nitrophenyl guanidine |

| 2-amino-4-methylpyridine |

| 2-chloro-4-methyl-5-nitropyridine |

| 2-amino-5-methylpyridine |

| 2-methyl-4-hydroxypyridine |

| 2-methyl-4-pyridinol |

| 3-nitro-4-hydroxypyridine |

| 4-pyridone |

| 4-hydroxypyridine nitrate |

| 2-methyl-5-nitropyridine |

| 2-methyl-5-nitrophenyl guanidine nitrate |

| 2-amino-4-nitrotoluene |

| 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one |

| N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine |

Catalyst-Mediated Synthetic Pathways

Catalyst-mediated reactions offer efficient and selective methods for the synthesis of substituted pyridines. For the construction of this compound, catalytic processes can be envisioned for key steps such as nitration and hydroxylation.

The nitration of a 2-methylpyridin-4-ol precursor is a critical step. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The position of nitration is directed by the existing substituents.

In a related synthesis of 5-bromo-2-methyl-3-nitropyridin-4-ol, the nitration of 2-methylpyridine (B31789) is a key step, yielding 2-methyl-3-nitropyridine (B124571). For the synthesis of this compound, a similar acid-catalyzed nitration of 2-methylpyridin-4-ol would be a logical approach.

Another potential catalytic route involves the reduction of a nitro group to an amine, which can then be converted to a hydroxyl group via diazotization. The reduction of the nitro group is often accomplished using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). ambeed.comrsc.org

A hypothetical catalyst-mediated synthesis of this compound could involve the following conceptual steps, based on established reactions for similar compounds:

| Step | Reaction | Reagents and Catalysts | Precursor | Product |

| 1 | Nitration | HNO₃, H₂SO₄ (catalyst) | 2-Methylpyridin-4-ol | 2-Methyl-3-nitropyridin-4-ol or this compound |

| 2 | Hydroxylation of a chloro-precursor | NaOH, potentially with a phase-transfer catalyst | 4-Chloro-2-methyl-5-nitropyridine | This compound |

This table presents a hypothetical pathway based on known chemical transformations of similar pyridine derivatives.

Utility of this compound as a Key Synthetic Intermediate

Substituted nitropyridines are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The functional groups of this compound—the hydroxyl, nitro, and methyl groups, along with the pyridine ring itself—offer multiple reaction sites for further chemical transformations.

The nitro group is particularly versatile. It can be reduced to an amino group, which is a key functional group in many biologically active compounds. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with Pd/C). ambeed.com The resulting 5-amino-2-methylpyridin-4-ol (B15241603) can then undergo a range of reactions, such as diazotization followed by substitution, or acylation to form amides.

The hydroxyl group can be a site for etherification or esterification reactions. Furthermore, the pyridine ring can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. ambeed.com The presence of the nitro group, an electron-withdrawing group, can influence the reactivity of the pyridine ring in such reactions.

The utility of structurally similar compounds highlights the potential of this compound as a synthetic intermediate. For instance, 5-bromo-2-methyl-3-nitropyridin-4-ol is utilized as a building block in medicinal chemistry for synthesizing enzyme inhibitors. Similarly, various nitropyridine derivatives are precursors in the synthesis of potent inhibitors for kinases like JAK2 and GSK3, as well as for insecticides. nih.gov

The following table outlines potential reactions and the resulting products where this compound could serve as a key intermediate, based on the known reactivity of related compounds.

| Reaction Type | Reagents | Product Class | Potential Application |

| Nitro Group Reduction | H₂, Pd/C | Aminopyridines | Pharmaceutical synthesis, dye precursors |

| Hydroxyl Group Alkylation | Alkyl halide, Base | Alkoxypyridines | Agrochemicals, material science |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyridines | Biologically active molecules |

This table illustrates the potential synthetic utility by analogy to similar compounds.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring System

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The presence of the strongly electron-withdrawing nitro group in this compound further deactivates the ring towards electrophiles. Moreover, under the strongly acidic conditions typical for many SEAr reactions, the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation that is even more deactivated. wikipedia.orgntnu.no Consequently, direct electrophilic substitution on the carbon atoms of the this compound ring is a challenging process. ntnu.no

Regioselective Nitration and Halogenation Studies

Introducing an additional nitro group onto the already nitrated pyridine ring is exceptionally difficult due to severe ring deactivation.

Sulfonation Reactivity

Similar to nitration and halogenation, the sulfonation of this compound is expected to be an unfavorable reaction. The strongly acidic conditions of sulfonation would lead to the formation of the highly deactivated pyridinium cation, effectively inhibiting electrophilic attack by the sulfonium (B1226848) ion. wikipedia.orgntnu.no

Nucleophilic Substitution Reactions and Hydroxyl Group Transformations

While electrophilic substitutions are difficult, the electron-deficient nature of the ring makes it more amenable to nucleophilic reactions and transformations of its existing functional groups.

Reduction Chemistry of the Nitro Moiety to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation for nitropyridine derivatives. ambeed.com This conversion yields 5-amino-2-methylpyridin-4-ol, a valuable intermediate for further synthesis.

Biocatalytic methods have proven effective for this reduction. Studies on the closely related substrate, 2-methyl-5-nitropyridine, demonstrate that nitroreductase (NR) enzymes can efficiently catalyze the reduction to 6-methylpyridin-3-amine. researchgate.netfrontiersin.org This six-electron reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net The process can be optimized by using co-catalysts, such as vanadium pentoxide (V₂O₅), which facilitates the disproportionation of the hydroxylamine intermediate, thereby improving the yield of the final amine product. researchgate.netfrontiersin.org

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Biocatalytic Reduction | Nitroreductase (NR) enzymes, V₂O₅ | High selectivity under aqueous conditions; proceeds via hydroxylamine intermediate. | researchgate.netfrontiersin.org |

| Chemical Reduction | Fe/HCl or Sn/HCl | Standard, widely applicable laboratory method for nitro group reduction. | ambeed.com |

Conversion Reactions of the Hydroxyl Group

The hydroxyl group at the C-4 position can undergo several important transformations, allowing for the synthesis of a variety of derivatives.

One common reaction is its conversion to a halogen. For example, treatment with phosphorus oxychloride (POCl₃) can replace the hydroxyl group with a chlorine atom, a reaction demonstrated in the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) from its corresponding 2-ol precursor. rsc.org This transformation is significant as it introduces a good leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

The hydroxyl group can also be oxidized. Using a suitable oxidizing agent like potassium permanganate (B83412) (KMnO₄), the 4-hydroxyl group can be converted to a carbonyl group, yielding the corresponding pyridone derivative.

| Transformation | Reagent | Product Type | Reference |

|---|---|---|---|

| Chlorination | Phosphorus oxychloride (POCl₃) | 4-chloropyridine derivative | rsc.org |

| Oxidation | Potassium permanganate (KMnO₄) | Pyridone derivative |

Cross-Coupling and Functionalization Strategies

The strategic functionalization of this compound, particularly through the conversion of its hydroxyl group into a halide, opens up numerous possibilities for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Once converted to a 4-halo-2-methyl-5-nitropyridine, the compound becomes a suitable substrate for various palladium-catalyzed reactions. Suzuki-Miyaura coupling can be employed to form new C-C bonds with boronic acids, while the Heck reaction allows for the introduction of alkenyl groups. ambeed.comnih.gov Furthermore, Buchwald-Hartwig amination provides a route to synthesize substituted aminopyridines by coupling the halo-nitropyridine with various amines. nih.gov These strategies have been extensively applied to various nitropyridine scaffolds for the synthesis of bioactive molecules. nih.govmdpi.com

| Reaction Name | Precursor Requirement | Bond Formed | General Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Conversion of -OH to halide (e.g., -Cl, -Br) | Carbon-Carbon (Aryl-Aryl) | Synthesis of biaryl compounds. | ambeed.comnih.gov |

| Heck Reaction | Conversion of -OH to halide (e.g., -Cl, -Br) | Carbon-Carbon (Aryl-Alkenyl) | Synthesis of substituted alkenes. | ambeed.comnih.gov |

| Buchwald-Hartwig Amination | Conversion of -OH to halide (e.g., -Cl, -Br) | Carbon-Nitrogen | Synthesis of N-aryl amines. | nih.gov |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Stille) with Halogenated Analogues

Halogenated derivatives of 2-methyl-5-nitropyridine are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halo-substituent is significantly influenced by the electronic effects of the nitro group.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming aryl-aryl bonds. organic-chemistry.org Halogenated 2-methyl-5-nitropyridines, such as 2-chloro-3-nitropyridine (B167233) derivatives, can be coupled with boronic acids in the presence of a palladium catalyst. researchgate.net For instance, 2-chloro-3-nitropyridine has been successfully methylated using methylboronic acid and a palladium catalyst to produce 2-methyl-3-nitropyridine in high yield. researchgate.net The reaction of 5-bromo-2-nitropyridine (B47719) with 1-methylindole-5-boronic acid exemplifies the synthesis of complex heterocyclic systems. rsc.org The general reactivity order for the aryl halide in Suzuki couplings is I > Br > OTf > Cl. wuxiapptec.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While direct Heck coupling of 2-chloro-3-nitropyridines can sometimes be challenging, related nitropyridine derivatives have been successfully employed. mdpi.com For example, 5-bromo-2-nitropyridine has been reacted with acrolein diethyl acetal (B89532) under Heck conditions. nih.gov The mechanism often involves the formation of an enamine followed by a Heck reaction. mdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. Halogenated nitropyridines, such as 4-chloro-3-nitropyridines, react with organostannanes like tributylstannylethylene in good yields. rug.nllibretexts.org These reactions are valuable for creating precursors for more complex structures, such as pyrrolopyridines. rug.nl

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-chloro-3-nitropyridine | Methylboronic acid | Pd catalyst | 2-methyl-3-nitropyridine | researchgate.net |

| Suzuki-Miyaura | 5-bromo-2-nitropyridine | 1-methylindole-5-boronic acid | Pd catalyst | 1-Methyl-5-(5-nitropyridin-2-yl)-1H-indole | rsc.org |

| Heck | 5-bromo-2-nitropyridine | Acrolein diethyl acetal | Pd catalyst | (E)-3-(5-nitropyridin-2-yl)acrylaldehyde diethyl acetal | nih.gov |

| Stille | 4-chloro-3-nitropyridine (B21940) | Tributylstannylethylene | Pd catalyst | 4-ethenyl-3-nitropyridine | rug.nl |

Reactions with Sulfur Nucleophiles

The pyridine ring in nitropyridine derivatives is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. Sulfur nucleophiles, known for their high nucleophilicity, react readily with halogenated or otherwise activated nitropyridines. libretexts.orglibretexts.org

The reaction of 2-chloro-5-nitropyridine (B43025) and 2-chloro-3-nitropyridine with sulfur nucleophiles has been studied. nih.gov For example, 2-chloro-3-nitropyridine reacts with thiolate anions, leading to the substitution of the chloro group. mdpi.com Similarly, 4-chloro-3-nitropyridine reacts with sodium sulfide (B99878) to form a dipyridinyl sulfide, which can undergo further transformations. clockss.org The reaction of a-chloro-B'-nitro-pyridine with potassium hydrogen sulfide proceeds vigorously even in the cold to yield the corresponding mercaptan. google.com

Research has shown that in some 2-substituted-3-nitropyridines, the nitro group itself can be displaced by sulfur nucleophiles, even in the presence of another potential leaving group like a bromine atom at the 5-position. mdpi.comnih.gov This highlights the strong activating effect of the pyridine nitrogen and the specific substitution patterns dictated by the electronic environment of the ring.

| Nitropyridine Derivative | Sulfur Nucleophile | Product Type | Reference |

|---|---|---|---|

| a-chloro-B'-nitro-pyridine | Potassium hydrogen sulfide | Pyridyl mercaptan | google.com |

| 4-chloro-3-nitropyridine | Sodium sulfide | Dipyridinyl sulfide | clockss.org |

| 2-methyl-3-nitro-5-bromopyridine | Thiolate anions | Pyridyl sulfide (nitro group substitution) | mdpi.comnih.gov |

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has been applied to the synthesis of various amino-substituted pyridines from their corresponding halo-derivatives. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product. wuxiapptec.comwikipedia.org

In the context of nitropyridines, this reaction provides a route to aminopyridine derivatives that are valuable intermediates in medicinal chemistry. For example, after reduction of the nitro group in a nitropyridine derivative, the resulting amine can undergo a Buchwald-Hartwig coupling. nih.govmdpi.com The choice of ligand for the palladium catalyst is crucial and can influence the efficiency of the reaction, especially for challenging substrates like heteroaryl chlorides. researchgate.netnih.gov The reactivity of the aryl halide typically follows the order I > Br > Cl. wuxiapptec.com

Cyclization Reactions and Heterocyclic Ring Formations from Derivatives

Derivatives of this compound are versatile precursors for the synthesis of fused heterocyclic ring systems. scribd.comuomus.edu.iqmsu.edu These reactions often involve the participation of the nitro group or other functional groups on the pyridine ring.

One notable example is the reaction of 2-methyl-5-nitropyridine with ethyl isocyanoacetate, which leads to the formation of a tricyclic heteroarene, diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate, through a tandem cyclization process. clockss.org The electron-withdrawing nitro group facilitates this type of cyclization. clockss.org

Furthermore, the reaction of 2-chloro-5-nitropyridine with deuteroxide ion can lead to a ring-opening reaction, forming a stable intermediate. This intermediate can subsequently undergo a ring-closure reaction to reform the pyridine ring, yielding 2-hydroxy-5-nitropyridine. cdnsciencepub.com In contrast, the intermediate from 2-chloro-3-nitropyridine does not undergo a similar ring closure. cdnsciencepub.com

Derivatives of nitropyridones can also be used to synthesize bicyclic pyrroles. clockss.org Additionally, reductive cyclization of O-alkylated 3-hydroxy-2-nitropyridine (B88870) derivatives can lead to the formation of N-hydroxy-pyridoxazinones. mdpi.com

Reaction Mechanisms and Kinetic Investigations of Chemical Transformations

The mechanisms of reactions involving nitropyridines have been the subject of kinetic studies to elucidate the reaction pathways. The electron-withdrawing nitro group generally enhances the reactivity of the pyridine ring towards nucleophiles.

Kinetic studies of the reaction of 2-chloro-5-nitropyridine with aryloxide ions have shown that the reaction proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer σ-complex intermediate. research-nexus.net The rates of these reactions are influenced by the electronic effects of substituents on the aryloxide. research-nexus.net

The ring-closure reaction of the intermediate formed from 2-chloro-5-nitropyridine and deuteroxide is first order in both the intermediate and the deuteroxide ion. cdnsciencepub.com This suggests a specific rate-determining step in the cyclization process. cdnsciencepub.com

The mechanism of nitropyridine formation itself has been investigated. The nitration of pyridine does not proceed via a typical electrophilic aromatic substitution but rather through a clockss.org sigmatropic shift of a nitro group from the 1-position. researchgate.net

Kinetic data for the aminolysis of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with various amines in different solvents have revealed shifts in the rate-determining step depending on the reaction conditions. scirp.org In some cases, the departure of the leaving group is rate-limiting, while in others, it is the formation of the zwitterionic intermediate or a proton transfer step. scirp.org

Structural Characterization and Advanced Spectroscopic Analysis of 2 Methyl 5 Nitropyridin 4 Ol

X-ray Crystallography for Solid-State Structure Determination

A definitive X-ray crystallographic study of pure, isolated 2-Methyl-5-nitropyridin-4-ol has not been found in the searched literature. Consequently, a complete analysis of its crystal system, solid-state molecular conformation, and specific intermolecular interactions as a standalone compound cannot be provided.

However, structural information is available for its deprotonated form, 2-methyl-5-nitro-1H-pyridin-4-onate, within a metal-organic complex. This provides valuable insight into the molecule's geometry and coordinating behavior.

Crystal System, Space Group, and Unit Cell Parameter Analysis

The crystal structure of a complex, specifically tetraaqua-bis(2-(2-methyl-5-nitro-1H-pyridin-4-onato)-N1,O4)-(μ2-5-methyl-2-nitro-1H-pyrazole-3-carboxylato-N2,O3,O3')-trizinc(II) monohydrate, has been determined. researchgate.net In this complex, the title compound acts as a ligand coordinated to zinc ions. The crystallographic data for this entire complex are detailed below.

Table 1: Crystallographic Data for the Trizinc(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell a | 8.9375(11) Å |

| Unit Cell b | 18.668(2) Å |

| Unit Cell c | 17.193(2) Å |

| Unit Cell Angle (β) | 93.746(4)° |

| Unit Cell Volume (V) | 2862.4(6) ų |

| Molecules per Unit Cell (Z) | 2 |

Note: This data pertains to the metal-organic complex and not to the pure, uncoordinated this compound.

Molecular Conformation and Intermolecular Hydrogen Bonding Interactions (N-H···N, N-H···O)

Without a crystal structure of the isolated compound, its precise molecular conformation and hydrogen-bonding network remain unconfirmed. In its solid state, this compound likely exists as its pyridinone tautomer, 2-Methyl-5-nitro-1H-pyridin-4-one, which allows for hydrogen bonding.

In studies of structurally related compounds, such as the nitro-derivatives of 2-amino-4-methylpyridine, the crystal lattice is significantly stabilized by a network of intermolecular hydrogen bonds. researchgate.net These interactions typically occur between the amine or hydroxyl hydrogen (donor) and a nitrogen atom of the pyridine (B92270) ring or an oxygen atom of the nitro group (acceptors), forming N-H···N and N-H···O bonds. researchgate.net It is highly probable that similar hydrogen-bonding patterns dictate the solid-state structure of this compound.

Layered Arrangements and Dimeric Motifs in Crystal Structures

The formation of dimeric motifs is a common feature in the crystal structures of substituted pyridines. researchgate.net These motifs often arise from pairs of strong, intermolecular hydrogen bonds, such as two N-H···N interactions linking two molecules across a crystallographic center of symmetry. Such arrangements lead to stable, centrosymmetric dimers. researchgate.net These dimeric units can then self-assemble into extended, layered structures within the crystal lattice. While plausible for this compound, the existence of these specific motifs has not been experimentally verified.

Vibrational Spectroscopy (Infrared and Raman)

A complete experimental and theoretical vibrational analysis of this compound is not available in the published literature. Such an analysis would be crucial for understanding the molecule's dynamic properties and confirming its functional groups.

Experimental Spectral Data Acquisition and Interpretation

No studies detailing the acquisition and interpretation of the full Infrared (IR) and Raman spectra for pure this compound were located. Typically, for related solid compounds, spectra are recorded using Fourier Transform Infrared (FTIR) spectroscopy, often with a KBr pellet technique, and Fourier Transform (FT) Raman spectroscopy. nih.gov The interpretation of these spectra allows for the identification of characteristic vibrational frequencies for functional groups like -OH, N-H, C-H, C=O, C-N, and the NO₂ group.

Normal Coordinate Analysis and Vibrational Mode Assignments

A Normal Coordinate Analysis (NCA) is a computational method that provides a detailed description of a molecule's vibrational modes and is essential for the confident assignment of spectral bands. scribd.comniscpr.res.in This analysis involves calculating the Potential Energy Distribution (PED), which quantifies the contribution of each structural component (bond stretching, angle bending) to a specific vibrational frequency. nih.govniscpr.res.in

For many nitropyridine derivatives, researchers employ Density Functional Theory (DFT) to calculate theoretical vibrational frequencies. nih.govresearchgate.netmdpi.com These calculated values, when scaled, show good agreement with experimental data and are used to perform a reliable assignment of the vibrational modes. researchgate.net A similar DFT-based NCA would be the standard approach for analyzing the vibrational spectra of this compound, but such a study has not yet been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectral Assignment

While specific experimental spectra for this compound are not widely published, the chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on the known effects of its constituent functional groups on the pyridine ring. The electron-withdrawing nitro group (-NO₂), the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the inherent electronic structure of the pyridine ring all influence the local magnetic fields around each nucleus.

In ¹H NMR, the protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts determined by their position relative to the substituents. The proton on C3 would be influenced by the adjacent hydroxyl and nitro groups, while the proton on C6 would be affected by the neighboring nitro group. The methyl protons would appear as a singlet in the upfield region.

In ¹³C NMR, the carbons of the pyridine ring will show distinct signals in the downfield region characteristic of aromatic systems. The carbon atoms directly attached to the electronegative oxygen (C4) and nitrogen of the nitro group (C5) are expected to be significantly deshielded. The presence of chemically non-equivalent carbons suggests that a unique signal would be observed for each, including the methyl carbon. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and substituent effects.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H3 | 8.0 - 8.5 | 135 - 145 |

| H6 | 8.8 - 9.2 | 145 - 155 |

| -CH₃ | 2.3 - 2.7 | 15 - 20 |

| -OH | 10.0 - 12.0 (broad) | N/A |

| C2 | N/A | 150 - 160 |

| C3 | 8.0 - 8.5 | 115 - 125 |

| C4 | N/A | 160 - 170 |

| C5 | N/A | 130 - 140 |

Investigation of Nitrogen (¹⁵N) NMR Chemical Shifts in Related Systems

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of nitrogen atoms. In systems related to this compound, such as substituted nitropyridines and their N-oxides, the ¹⁵N chemical shifts are highly sensitive to the nature and position of substituents on the pyridine ring. researchgate.netnih.gov

The shielding of the pyridine ring nitrogen is influenced by a combination of inductive effects, steric hindrance from ortho-substituents, and resonance effects that facilitate electron delocalization. researchgate.net The presence of a nitro group (-NO₂) generally causes a significant deshielding (a shift to higher ppm values) of the ring nitrogen due to its strong electron-withdrawing nature. mdpi.comscispace.com Conversely, electron-donating groups can increase the shielding.

For the nitro group itself, the ¹⁵N chemical shift appears in a distinct region. In various aminonitropyridines, the ¹⁵N chemical shifts for the NO₂ group have been observed, providing a reference for its expected range. mdpi.com Studies on related compounds show that the electronic interplay between substituents can subtly alter these chemical shifts, offering a detailed picture of the molecule's electronic structure. scispace.com

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Related Nitropyridine Systems Reference: Nitromethane (CH₃NO₂)

| Nitrogen Type | Typical Chemical Shift Range (δ, ppm) | Influencing Factors |

|---|---|---|

| Pyridine Ring Nitrogen | 230 to 330 science-and-fun.de | Substituent electronic effects (e.g., -NO₂, -OH, -CH₃), ortho-effects. researchgate.netnih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₆H₆N₂O₃), high-resolution mass spectrometry (HRMS) can determine its precise molecular weight, which is calculated to be 154.0378 g/mol . nih.gov

Electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺˙), whose peak on the spectrum confirms the molecular weight. However, molecular ions of compounds containing nitro groups and hydroxyl groups can be unstable and undergo fragmentation. chim.ludocbrown.info The fragmentation pattern provides valuable structural information.

Characteristic fragmentation pathways for this compound would likely include:

Loss of a nitro group: A neutral loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds, leading to a prominent peak at m/z 108.

Loss of a hydroxyl radical: Cleavage of the O-H bond or the C-OH bond could result in the loss of ·OH (17 Da), giving a peak at m/z 137.

Loss of carbon monoxide: Pyridin-4-ol structures can undergo rearrangement and lose CO (28 Da).

Cleavage of the methyl group: Loss of a methyl radical (·CH₃, 15 Da) would produce an ion at m/z 139.

The relative abundance of these fragment ions helps to piece together the molecule's structure and corroborates the assignments made by other spectroscopic methods. libretexts.orglibretexts.org

Electronic and Optical Spectroscopy (UV-Vis and Photoluminescence)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric nitropyridine system.

Nitroaromatic compounds typically exhibit strong absorption bands due to π → π* and n → π* transitions. For related compounds like 2-amino-4-methyl-5-nitropyridine (B42881), distinct absorption maxima have been recorded. researchgate.net The combination of the pyridine ring, the nitro group, and the hydroxyl group in this compound would likely result in characteristic absorption peaks, with an expected λmax in the range of 300-400 nm, corresponding to the electronic transitions within the conjugated system.

Photoluminescence spectroscopy investigates the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed light. While many aromatic molecules are fluorescent, the presence of a nitro group often quenches fluorescence. researchgate.net This quenching occurs because the nitro group promotes non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence emission. Therefore, this compound is expected to exhibit weak or negligible photoluminescence.

Computational Chemistry and Theoretical Characterization of 2 Methyl 5 Nitropyridin 4 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 2-Methyl-5-nitropyridin-4-ol and related pyridine (B92270) derivatives. This is due to its balance of computational cost and accuracy.

Geometry Optimization and Conformational Analysis

To determine the most stable three-dimensional arrangement of atoms in this compound, researchers employ geometry optimization techniques. Conformational analysis, often performed using methods like the B3LYP functional with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), helps identify the lowest energy conformer of the molecule. researchgate.netresearchgate.netmdpi.commdpi.com For similar pyridine derivatives, potential energy surface (PES) scans are conducted by systematically changing specific dihedral angles to map out the conformational landscape and identify the most stable geometry. nih.gov The optimization process involves finding the minimum on the potential energy surface, which corresponds to the equilibrium structure of the molecule. beilstein-journals.org For instance, in studies of related nitropyridine compounds, the B3LYP method has been successfully used to predict the most stable molecular structures. researchgate.net

Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

DFT calculations are crucial for understanding the electronic nature of this compound. Key properties investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, stability, and optical properties. researchgate.netmdpi.combeilstein-journals.org

For analogous nitro-substituted pyridine compounds, the HOMO is often distributed over the pyridine ring and electron-donating groups, while the LUMO is typically localized on the electron-withdrawing nitro group. researchgate.net This distribution governs the molecule's charge transfer characteristics. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comresearchgate.net

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.0 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.0 eV |

Note: These are representative values for a similar class of compounds and may vary for this compound. Data derived from general knowledge of similar compounds. aip.org

Prediction of Spectroscopic Data (Vibrational Frequencies, NMR Chemical Shifts)

DFT is widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) are performed on the optimized geometry. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match experimental values. These theoretical spectra aid in the assignment of observed vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.netmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netmdpi.combas.bg These predicted shifts are compared with experimental NMR data to confirm the molecular structure. mdpi.combas.bg Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Similar Nitropyridine Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3345 | 3557 |

| C=O stretch | 1771 | 1758 |

| C-H stretch | 3062 | 3074 |

Note: This table presents data for illustrative peptoid compounds containing functionalities similar to those in the subject molecule, as direct data for this compound was not available. The comparison highlights the typical agreement between experimental and DFT-calculated values. mdpi.com

Ab Initio Molecular Orbital Theory Applications (e.g., Hartree-Fock, Møller–Plesset perturbation theory)

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory, provide a higher level of theory for electronic structure calculations. scribd.com While computationally more demanding than DFT, they can offer more accurate results for certain properties. These methods have been used to study the conformational energies and geometries of related heterocyclic systems. researchgate.net For instance, MP2 methods have been shown to provide conformational free energies that are in close agreement with experimental results for substituted tetrahydropyrans. researchgate.net In the study of 2-aminopyridines, transition state structures for processes like proton transfer have been computed at the B3LYP/6-311++G(d,p) level, which is a high-level DFT method, but principles from ab initio theories are often foundational. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and characterizing transition states. e3s-conferences.org By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and reaction thermodynamics. e3s-conferences.orgbeilstein-journals.org Methods like DFT are employed to locate transition state structures, which are first-order saddle points on the potential energy surface. e3s-conferences.orgchemrxiv.org This analysis helps in understanding the feasibility of a reaction, predicting product selectivity, and designing more efficient synthetic routes. e3s-conferences.org For example, computational studies on related systems have been used to understand cyclization mechanisms and the influence of catalysts on reaction pathways. e3s-conferences.orgbeilstein-journals.org

Quantum Chemical Calculations on Analogues and Derivatives

Quantum chemical calculations serve as a powerful tool for elucidating the structural, electronic, and thermodynamic properties of heterocyclic compounds. For analogues and derivatives of this compound, computational methods, particularly Density Functional Theory (DFT), provide deep insights into how various functional groups influence molecular characteristics. These theoretical studies are crucial for understanding stability, reactivity, and potential applications by modeling properties that can be correlated with experimental data.

Research into the nitro derivatives of pyridine has utilized various DFT methods to calculate thermodynamic properties such as heats of formation (HOF). researchgate.net By employing isodesmic reactions, a computational strategy that preserves the number and types of bonds, researchers can achieve reliable HOF values. Studies have shown that while the absolute HOF values may differ slightly depending on the specific DFT functional used (e.g., B3LYP, B3P86, B3PW91), the trends within a series of derivatives remain consistent. researchgate.netresearchgate.net This approach allows for the systematic evaluation of the energetic stability of various nitropyridine isomers. researchgate.net

A significant area of computational study involves pyridine N-oxide derivatives, which are structurally related to pyridinols. Theoretical investigations on 2-nitropyridine-N-oxide (2-NPO) and its fluorinated analogues have been conducted using methods like HF, B3LYP, and MP2. nih.gov These studies explore the molecular geometry, the torsional potential of the nitro group, and the electronic interplay between substituents. The planarity of the heterocyclic ring, a key factor in the reactivity and sensitivity of these compounds, was characterized using the Cremer–Pople puckering amplitude. nih.gov Furthermore, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses have provided clear evidence of the electronic interactions between the nitro group, other substituents (like fluorine), and the pyridine ring, highlighting the weakness of the C–NO2 bond. nih.gov

The aromaticity of these systems is another critical property investigated through computational means. Nucleus-Independent Chemical Shift (NICS) values are calculated to assess the aromatic character of the pyridine ring. researchgate.netnih.gov For instance, in fluorinated derivatives of 2-NPO, NICS(1) and NICS(1)zz indices have shown that fluorination in the para position relative to the nitro group results in the highest degree of aromaticity. nih.gov

| Compound | NICS(1) (ppm) | NICS(1)zz (ppm) |

| 2-nitropyridine-N-oxide (2-NPO) | -8.11 | -22.31 |

| 3-fluoro-2-NPO | -8.12 | -22.45 |

| 4-fluoro-2-NPO | -8.51 | -23.47 |

| 5-fluoro-2-NPO | -8.03 | -22.29 |

| 6-fluoro-2-NPO | -7.99 | -22.18 |

This table presents calculated Nucleus-Independent Chemical Shift (NICS) values for 2-nitropyridine-N-oxide and its fluorinated derivatives, indicating changes in aromaticity upon substitution. Data sourced from theoretical studies. nih.gov

Similarly, studies on amino-methyl-nitro-pyridine derivatives provide valuable comparative data. Quantum chemical calculations using the DFT B3LYP/6-311G(2d,2p) method have been used to determine the molecular structures of compounds like 2-amino-4-methyl-5-nitropyridine (B42881) and 2-amino-4-methyl-3-nitropyridine. researchgate.net These theoretical geometries are often compared with experimental data from X-ray diffraction to validate the computational models. researchgate.netsigmaaldrich.com The analysis of frontier molecular orbitals (HOMO and LUMO) in these derivatives reveals that the electron density in the HOMO is typically located on the N-amine group and the pyridine ring, while the LUMO is concentrated over the nitro group. researchgate.netmdpi.com This distribution is fundamental to understanding the electronic transitions and chemical reactivity of the molecule. mdpi.com

| Compound Derivative | Method | HOMO (eV) | LUMO (eV) |

| 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | DFT/B3LYP-6-31G | -6.30 | -1.14 |

This table shows the calculated HOMO and LUMO energy levels for a related heterocyclic compound, providing insight into its electronic properties and reactivity. Data sourced from computational analysis. vulcanchem.com

The influence of substituents on the electronic structure is a recurring theme in these computational studies. Whether it's an electron-donating group like an amino or methyl group or an electron-withdrawing group like a nitro or halogen group, the effect on bond lengths, charge distribution, and molecular stability can be systematically quantified. chemrevlett.com For example, in substituted 4-nitropyridine (B72724) N-oxides, the N-O bond length was calculated to be around 1.35 Å, showing little variation with the introduction of different substituents in the ring, which matched the value for the unsubstituted parent compound. acs.org These theoretical investigations on a variety of analogues and derivatives provide a comprehensive framework for predicting the properties and behavior of this compound.

Tautomerism and Isomeric Equilibria of 2 Methyl 5 Nitropyridin 4 Ol

Prototropic Tautomerism (Pyridinol-Pyridinone Equilibrium)

2-Methyl-5-nitropyridin-4-ol exists in a tautomeric equilibrium between its pyridinol (enol) and pyridinone (keto) forms. The position of this equilibrium is highly sensitive to the physical state and the solvent environment.

Spectroscopic methods are instrumental in quantifying the tautomeric populations in solution. Studies on analogous substituted pyridines have demonstrated the utility of UV-Vis, 1H NMR, and 13C NMR spectroscopy in distinguishing between the different tautomeric forms. For instance, the distinct electronic transitions of the pyridinol and pyridinone forms result in different absorption maxima in UV-Vis spectroscopy.

Table 1: Representative Spectroscopic Data for Distinguishing Tautomers in Pyridine (B92270) Derivatives (Analogous Systems)

| Spectroscopic Method | Pyridinol Form (OH) | Pyridinone Form (NH) |

|---|---|---|

| UV-Vis λmax | Typically at shorter wavelengths | Typically at longer wavelengths |

| 1H NMR (δ) | OH proton signal (variable) | NH proton signal (typically >10 ppm) |

| 13C NMR (δ) | C4-OH signal (aromatic region) | C4=O signal (downfield, ~170-180 ppm) |

Note: The data presented in this table is illustrative for analogous compounds and not specific to this compound.

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Generally, polar solvents tend to favor the more polar tautomer. For the pyridinol-pyridinone equilibrium, the pyridinone form is typically more polar due to the presence of the carbonyl group and the N-H bond, leading to stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

Studies on related nitro-substituted pyridine derivatives have shown that increasing solvent polarity can significantly increase the population of the pyridinone tautomer rsc.orgmdpi.comnih.gov. For example, in nonpolar solvents, the less polar pyridinol form may be more prevalent, while in polar protic or aprotic solvents, the equilibrium shifts towards the pyridinone form.

Table 2: Effect of Solvent Polarity on Tautomeric Equilibrium for a Representative Nitropyridine Derivative

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

|---|---|---|

| Dioxane | 2.2 | Pyridinol |

| Chloroform | 4.8 | Pyridinol/Pyridinone Mixture |

| Acetonitrile | 37.5 | Pyridinone |

Note: This table illustrates a general trend observed in analogous systems and the data is not specific to this compound.

In the solid state, the tautomeric form is determined by the packing forces within the crystal lattice, which often favor the form that allows for the most stable intermolecular interactions, such as hydrogen bonding. X-ray diffraction studies on a variety of substituted pyridin-4-ones have consistently shown that the pyridinone (oxo) form is overwhelmingly preferred in the crystalline state. This preference is attributed to the formation of strong intermolecular N-H···O=C hydrogen bonds, which create stable, extended networks. While a specific crystal structure for this compound was not found in the surveyed literature, analysis of related nitropyridine structures supports this trend researchgate.netnih.gov.

Theoretical Investigations of Tautomeric Forms

Computational chemistry provides valuable insights into the intrinsic properties of tautomers and the energetics of their interconversion, complementing experimental findings.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies and, consequently, the relative stabilities of the different tautomers in the gas phase and in solution (using solvation models). For related 4-hydroxypyridine (B47283) systems, theoretical studies have often shown that the pyridinone form is intrinsically more stable than the pyridinol form, even in the absence of solvent effects. The energy difference is typically in the range of a few kcal/mol.

Table 3: Calculated Relative Energies for Pyridinol vs. Pyridinone Tautomers of an Analogous 4-Hydroxypyridine System (Gas Phase)

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| Pyridinol | B3LYP/6-311++G(d,p) | 2.5 |

Note: This data is representative of calculations on analogous systems and is not specific to this compound.

Theoretical models can also elucidate the mechanism and energy barrier for the proton transfer reaction that interconverts the tautomers. The calculations involve locating the transition state structure for the intramolecular proton transfer. The energy difference between the ground state tautomer and the transition state represents the activation energy barrier for the tautomerization process.

For many heterocyclic systems, the direct intramolecular proton transfer has a high energy barrier. The presence of a catalyst, such as a water molecule, can significantly lower this barrier by facilitating a proton relay mechanism ias.ac.in. Computational studies on similar molecules have shown that the activation energy for the uncatalyzed proton transfer can be substantial, while a water-assisted mechanism can reduce the barrier considerably, making the interconversion more rapid nih.govresearchgate.netmdpi.comscispace.com.

Table 4: Calculated Activation Energy Barriers for Tautomerization of a Representative Pyridine System

| Proton Transfer Mechanism | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Direct Intramolecular | B3LYP/6-311++G(d,p) | ~30-40 |

Note: The values in this table are illustrative for analogous systems and not specific to this compound.

Coexistence and Interconversion Dynamics of Tautomeric Species (e.g., nitramino and nitrimino forms)

Following a comprehensive search of scientific literature, no specific experimental or theoretical studies detailing the tautomeric equilibria, coexistence, and interconversion dynamics for the compound This compound were found. The tautomerism of pyridin-4-ol derivatives typically involves keto-enol equilibria, where the molecule can exist as the pyridinol form or its corresponding pyridin-4(1H)-one tautomer. Furthermore, the query regarding "nitramino and nitrimino forms" pertains to a different class of compounds, specifically nitraminopyridines, and is not a recognized tautomeric pathway for a nitrated hydroxypyridine.

As no research data, such as spectroscopic analysis or computational chemistry results, are available for this compound, a detailed discussion on the dynamics of its specific tautomeric species cannot be provided at this time.

Advanced Applications and Derivatization Strategies of 2 Methyl 5 Nitropyridin 4 Ol

Role as a Key Synthon in Complex Heterocyclic Compound Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 2-Methyl-5-nitropyridin-4-ol makes it a valuable building block in organic synthesis. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, along with the methyl group, influence the reactivity of the pyridine ring, allowing for selective chemical transformations.

Construction of Fused Pyridine Systems (e.g., pyrido[3,4-d]pyrimidine (B3350098) derivatives)

The synthesis of fused pyridine systems, such as pyrido[3,4-d]pyrimidines, often involves multi-step reaction sequences where substituted pyridines are key intermediates. While direct use of this compound in the synthesis of pyrido[3,4-d]pyrimidines is not extensively documented in the provided results, the general strategies for constructing such fused systems often rely on precursors with similar functionalities. For instance, the synthesis of various fused pyrazole (B372694) systems, including pyrazolo[3,4-d]pyrimidines, utilizes pyrazole-4-carbaldehydes as versatile precursors. semanticscholar.org These reactions often involve condensation and cyclization steps with reagents like amines, hydrazines, and active methylene (B1212753) compounds. semanticscholar.org

Similarly, the construction of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved from 2-aminopyridine (B139424) precursors, which undergo reactions with various reagents like ethyl acetoacetate, acetic anhydride, and urea (B33335) to form the fused pyrimidine (B1678525) ring. nih.govmdpi.com This highlights the importance of amino and carbonyl functionalities in the pyridine precursor for the successful synthesis of such bicyclic systems. The nitro group in this compound can be reduced to an amino group, which would then make it a suitable precursor for these types of cyclization reactions.

Derivatization for Specialized Chemical Scaffolds

The functional groups on this compound allow for a variety of derivatization reactions to create specialized chemical scaffolds. The hydroxyl group can be a site for etherification or esterification. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization, acylation, and Schiff base formation. nih.govnih.govresearchgate.net The methyl group can also potentially be functionalized.

For example, the related compound (6-Methyl-5-nitropyridin-2-yl)hydrazine serves as a building block for complex molecules through reduction of the nitro group and subsequent cyclization reactions to form heterocycles like pyrazoles. Furthermore, derivatives of nitropyridines are used in the synthesis of various biologically active molecules. chemimpex.com The ability to introduce different functional groups allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. indiamart.com

Coordination Chemistry: this compound as a Ligand

The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes this compound and its derivatives potential ligands for coordinating with metal ions. The field of coordination chemistry explores the formation, structure, and properties of these metal-ligand complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands is a well-established area of research. nih.govnih.govresearchgate.net Typically, the ligand is dissolved in a suitable solvent and reacted with a metal salt. The resulting complex can then be isolated and characterized using various spectroscopic and analytical techniques.

For instance, Schiff base ligands derived from nitropyridine precursors have been used to synthesize copper(II) and zinc(II) complexes. nih.govnih.govresearchgate.net The formation of these complexes is confirmed by techniques such as mass spectrometry, which shows the molecular ion peaks corresponding to the metal complex, and IR spectroscopy, which reveals shifts in the vibrational frequencies of the ligand upon coordination. nih.govresearchgate.net NMR spectroscopy can also be employed to elucidate the structure of the complexes in solution. nih.gov The proposed structures of these complexes often involve the coordination of the metal ion to the nitrogen of the pyridine ring and the oxygen of a deprotonated hydroxyl group or other donor atoms in the ligand. nih.govchemrevlett.com

A patent has described the use of 2-hydroxy-4-methyl-5-nitropyridine (B1296462) in the preparation of platinum-containing coordination complexes. google.com

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes

| Compound | Mass Spectrum (m/z) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| Schiff Base Ligand (HL) | [M+H]⁺ peak observed | C=N (azomethine), O-H (hydroxyl) | Azomethine proton, aromatic protons, hydroxyl proton |

| Cu(II) Complex | Molecular ion peak for [Cu(L)₂] | Shift in C=N band, disappearance of O-H band | Shift in azomethine proton signal, disappearance of hydroxyl proton signal |

| Zn(II) Complex | Molecular ion peak for [Zn(L)₂] | Shift in C=N band, disappearance of O-H band | Shift in azomethine proton signal, disappearance of hydroxyl proton signal |

Note: This table is a generalized representation based on typical data for similar Schiff base complexes and may not represent this compound complexes directly. Data adapted from studies on related pyridine-based Schiff base ligands. nih.govresearchgate.net

Studies on Ligand-Metal Interactions and Complex Stability

The stability of metal complexes is a critical factor in their potential applications and is influenced by the nature of both the metal ion and the ligand. solubilityofthings.com The interaction between a metal ion and a ligand is a fundamental aspect of coordination chemistry. solubilityofthings.com

Several factors contribute to the stability of coordination complexes:

Nature of the Metal Ion: The charge and size of the metal ion play a significant role. Smaller, more highly charged metal ions generally form more stable complexes. gcnayanangal.com

Ligand Properties: The electron-donating ability of the ligand is crucial. Ligands that are strong bases tend to form more stable complexes. The geometry of the ligand and the presence of multiple binding sites (denticity) also greatly influence stability, with polydentate ligands often forming more stable complexes due to the chelate effect. solubilityofthings.comsolubilityofthings.com

Environmental Factors: The solvent, temperature, and pH can all affect the stability of a complex. solubilityofthings.com

Contributions to Materials Science

The versatility of this compound and its derivatives extends to the field of materials science. The ability to form stable metal complexes and to be incorporated into larger molecular structures makes this class of compounds interesting for the development of new materials.

Derivatives of nitropyridines are being explored for their potential in creating new materials, including polymers with enhanced properties. chemimpex.com The presence of functional groups that can participate in polymerization reactions or act as cross-linking agents is a key feature. Additionally, the incorporation of metal ions into a polymer matrix through coordination with ligands like this compound can lead to materials with interesting magnetic, optical, or catalytic properties. The molecular structure of nitropyridine derivatives, with their combination of functional groups, makes them candidates for applications in this area. indiamart.com The coordination of metal ions to ligands containing a pyridine moiety is also a strategy used in the development of materials for organic electronics and other advanced applications.

Exploration in Novel Polymer and Coating Formulations

Pyridine derivatives are recognized as important building blocks for creating polymers with distinct physical properties. nih.gov The functional groups on nitropyridine rings offer reaction sites for polymerization, enabling the development of high-performance materials such as polyimides.

Research has demonstrated the synthesis of novel polyimides utilizing a diamine monomer derived from 2-chloro-3-methyl-5-nitropyridine, a compound structurally related to this compound. researchgate.net In this process, the diamine monomer, 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane (B168953), was successfully synthesized and subsequently polymerized with various aromatic dianhydrides. researchgate.net The resulting polyimide films exhibited excellent thermal stability and robust mechanical properties, making them suitable for applications requiring high-temperature resistance. researchgate.net The thermal properties of these pyridine-containing polyimides are detailed in the table below.

Table 1: Thermal Properties of Polyimide Films Derived from a Nitropyridine-Based Monomer Data derived from research on polyimides prepared from 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane and different aromatic dianhydrides. researchgate.net

| Property | Value Range | Test Method |

|---|---|---|

| Glass Transition Temperature (Tg) | 236-300°C | DSC |

| Glass Transition Temperature (Tg) | 240-299°C | DMA |

| 5% Weight Loss Temperature (T5%) | 470-492°C | TGA (in N₂) |

Hybrid Material Development and Functionalization

The development of hybrid materials, which combine the properties of organic molecules with inorganic substrates, is a significant area of materials science. The functional groups of this compound provide anchor points for grafting the molecule onto the surfaces of inorganic materials like silica, metal oxides, or nanoparticles. The hydroxyl group can be used for covalent attachment through esterification or etherification reactions, while the nitro group can be reduced to an amine, offering a different route for functionalization. This surface modification can impart new properties to the inorganic material, such as altered hydrophobicity, specific catalytic activity, or the ability to coordinate metal ions.

Applications in Advanced Analytical Methods

Nitropyridine derivatives have found utility in the development of reagents for advanced analytical techniques, particularly in the field of spectrophotometry for the detection of metal ions.

Reagent Development for Spectrophotometric Detection and Quantification of Metal Ions

Spectrophotometric methods are favored for their simplicity, low cost, and wide availability in analytical laboratories. mdpi.com The development of selective and sensitive chromogenic reagents is crucial for the accurate determination of metal ion concentrations in various samples, including environmental water. mdpi.comigminresearch.com

Analogues of 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) containing a nitropyridine ring have been synthesized and evaluated as extractive-spectrophotometric reagents for metal ions. jst.go.jp These compounds form stable chelates with metals, and this chelation causes a significant shift in the maximum absorbance wavelength, making them suitable for quantitative analysis. jst.go.jp Notably, some nitropyridine-based chelates exhibit very high molar extinction coefficients, reaching up to 8 x 10⁴ L mol⁻¹ cm⁻¹, which indicates high sensitivity. jst.go.jp The performance of these and other related reagents is summarized in the table below.

Table 2: Performance of Selected Pyridine-Based Reagents in Spectrophotometric Metal Ion Detection

| Reagent/Method | Target Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| 5'-nitro-α-PAN chelates jst.go.jp | Various Metal Ions | Not specified | ~80,000 |

| 4-(2-pyridylazo)resorcinol (PAR) researchgate.net | Lead(II) | 520 | Not specified |

The principle behind these methods involves the formation of a colored complex between the reagent and the metal ion. researchgate.net Derivative spectrophotometry can be applied to analyze mixtures of metal ions by eliminating mutual spectral interferences. nih.gov

Radiochemistry and Radiolabeled Compound Synthesis using Nitropyridine Derivatives

Nitropyridines are valuable and readily available precursors for synthesizing a wide range of biologically active molecules, including radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov PET is a critical tool in clinical oncology and neurology for imaging tumors and diagnosing brain diseases. mdpi.com The administration of radiolabeled drugs is essential for tracking their distribution and metabolism within the body. mdpi.comresearchgate.net

The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, a key step in introducing positron-emitting radioisotopes like fluorine-18 (B77423) ([¹⁸F]) onto the pyridine ring. researchgate.netresearchgate.net This approach has been successfully applied to produce various PET imaging agents. For instance, the automated radiosynthesis of the P2X7R imaging agent [¹⁸F]JNJ64413739 involves the nucleophilic substitution of a nitro group on a pyridine precursor with [¹⁸F]fluoride. mdpi.com

Research has systematically investigated the radiofluorination of substituted 2-nitropyridines, showing that derivatives like 3-methyl-2-nitropyridine (B96847) can be efficiently labeled with [¹⁸F]fluoride to achieve high radiochemical yields (RCY) in short reaction times. researchgate.net

Table 3: Radiochemical Yields (RCY) for [¹⁸F]Fluoride Substitution on Substituted 2-Nitropyridines at 140°C Data adapted from a study on nucleophilic aromatic substitution by [¹⁸F]fluoride. researchgate.net

| Precursor | Reaction Time (min) | Radiochemical Yield (RCY, %) |

|---|---|---|

| 2-Nitropyridine | 20 | 84 ± 3 |

| 3-Methyl-2-nitropyridine | 1 | 70 ± 2 |

| 3-Methyl-2-nitropyridine | 10 | 89 ± 1 |

| 3-Methyl-2-nitropyridine | 30 | 89 ± 1 |

| 3-Methoxy-2-nitropyridine | 1 | 78 ± 1 |

Other nitropyridine derivatives, such as 5-bromo-2-nitropyridine (B47719) and 4-nitropyridine-N-oxides, have also served as starting materials for the synthesis of PET tracers, including those for imaging tau pathology in Alzheimer's disease ([¹¹C]PBB3) and for producing meta-fluorinated pyridines. mdpi.comnih.goviu.edu These synthetic strategies highlight the versatility of the nitropyridine scaffold in developing advanced diagnostic tools. nih.gov

Conclusions and Future Research Trajectories

Summary of Current Academic Understanding of 2-Methyl-5-nitropyridin-4-ol